molecular formula C20H20FN3O B7075108 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide

Cat. No.: B7075108
M. Wt: 337.4 g/mol
InChI Key: USWMWOLFKNNRMM-UHFFFAOYSA-N
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Description

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a naphthalene carboxamide structure

Properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-20(10-4-6-13-5-2-3-7-15(13)20)19(25)22-12-18-23-16-9-8-14(21)11-17(16)24-18/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWMWOLFKNNRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C(=O)NCC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Naphthalene Derivative: The benzimidazole derivative is then coupled with a naphthalene carboxylic acid derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The fluorine atom on the benzimidazole ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: NaOMe, methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its benzimidazole moiety is known for antimicrobial, antiviral, and anticancer activities. Researchers are exploring its efficacy in targeting specific enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its ability to interact with biological targets makes it a candidate for drug development and other applications requiring bioactivity.

Mechanism of Action

The mechanism of action of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide: Substitutes chlorine for fluorine, potentially altering its reactivity and interactions.

    N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.

Uniqueness

The presence of the fluorine atom in N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide distinguishes it from similar compounds. Fluorine’s high electronegativity and small size enhance the compound’s stability and binding interactions, making it potentially more effective in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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